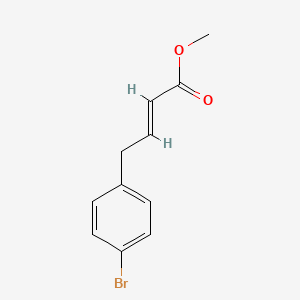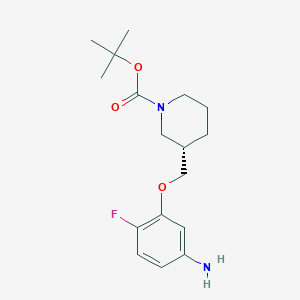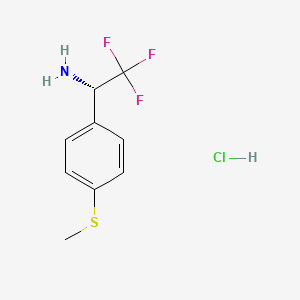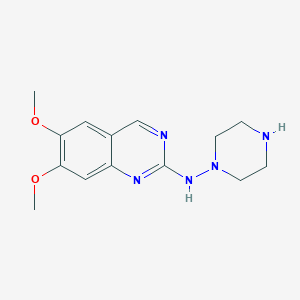
6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is a chemical compound with the molecular formula C14H19N5O2. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazoline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3).
Reaction Steps: The 6,7-dimethoxyquinazoline is reacted with piperazine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Applications De Recherche Scientifique
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-tumor activity.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-N-(1-piperazinyl)-2-quinazolinamine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinazoline: Another quinazoline derivative with similar structural features but different biological activities.
4,6,7-Substituted Quinazoline Derivatives: These compounds have substitutions at different positions on the quinazoline ring and exhibit varying degrees of anti-tumor activity.
Uniqueness
6,7-Dimethoxy-N-(1-piperazinyl)-2-quinazolinamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .
Propriétés
Formule moléculaire |
C14H19N5O2 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
6,7-dimethoxy-N-piperazin-1-ylquinazolin-2-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-7-10-9-16-14(17-11(10)8-13(12)21-2)18-19-5-3-15-4-6-19/h7-9,15H,3-6H2,1-2H3,(H,16,17,18) |
Clé InChI |
VYOFIWXUHWOWQO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=NC(=N2)NN3CCNCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



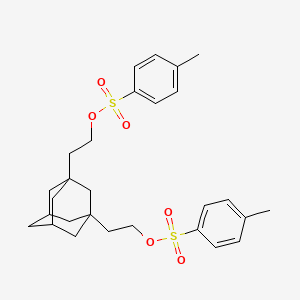


![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)

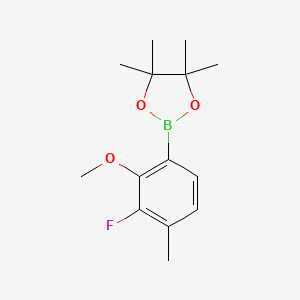
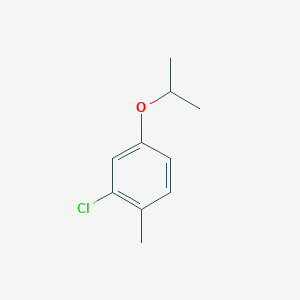
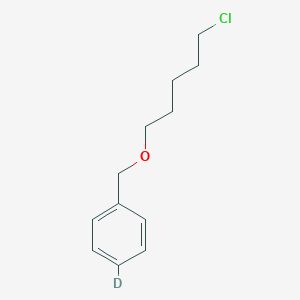
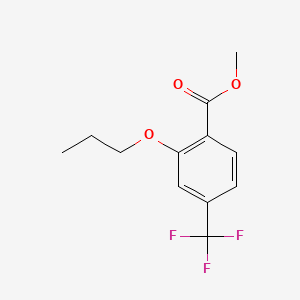
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
